molecular formula C12H14N4NaO4S B089662 Sulfadimethoxine sodium salt CAS No. 1037-50-9

Sulfadimethoxine sodium salt

Cat. No.: B089662
CAS No.: 1037-50-9
M. Wt: 333.32 g/mol
InChI Key: QMKDRDOUCFKMHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfadimethoxine sodium is a sulfonamide antibiotic primarily used to treat various infections, including respiratory, urinary tract, enteric, and soft tissue infections. It is frequently used in veterinary medicine but is also approved for human use in some countries . Sulfadimethoxine sodium inhibits bacterial synthesis of folic acid from para-aminobenzoic acid, making it effective against a wide range of bacteria .

Preparation Methods

The preparation of sulfadimethoxine sodium involves the reaction of sulfadimethoxine with sodium hydroxide in an alcohol solvent. This method is suitable for industrial production as it yields high purity and high yield . The process can be summarized as follows:

  • Sulfadimethoxine is dissolved in an alcohol solvent.
  • Sodium hydroxide is added to the solution.
  • The reaction mixture is filtered to obtain sulfadimethoxine sodium.

Chemical Reactions Analysis

Coordination Chemistry with Metal Ions

Sulfadimethoxine sodium acts as a bidentate ligand, coordinating through the deprotonated sulfonamide nitrogen and pyrimidine ring nitrogen. Key complexes include:

ComplexStructure & Binding SitesBiological Activity (MIC* against fungi)Source
AgSDMAg(I) bound to sulfonamide and pyrimidine N16–32 µg/mL (Candida spp.)
AgSDM-SCNAg(I) with SCN^- ancillary ligand8–16 µg/mL (Cryptococcus neoformans)
AgSDM-phenAg(I) with phenanthroline co-ligand4–8 µg/mL (C. albicans)

*Minimum Inhibitory Concentration (MIC) values indicate enhanced antifungal activity compared to the free ligand (no activity) . FTIR and 1^1H NMR confirm deprotonation and coordination via N atoms .

Metabolic Transformations

In vivo, sulfadimethoxine sodium undergoes enzymatic modifications:

PathwayEnzyme InvolvedMetaboliteBiological ImpactSource
N4-AcetylationN-AcetyltransferaseN4-AcetylsulfadimethoxineReduced antibacterial activity
HydroxylationCytochrome P4505-OH, 6-OH derivativesIncreased solubility for excretion

Rodent studies show sex-dependent metabolism: male rats exhibit faster hydroxylation, while females favor acetylation .

Thermal Decomposition

Under pyrolysis conditions (>250°C), sulfadimethoxine sodium decomposes into hazardous gases:

ProductConditionToxicitySource
CO, CO2_2Oxidative thermal breakdownRespiratory toxicity
NOx_xHigh-temperature exposureEnvironmental pollutant

Stability studies recommend storage below 25°C in inert atmospheres to prevent degradation .

Photochemical Reactivity

Exposure to UV light induces structural changes, though specific photodegradation products remain uncharacterized. Theoretical DFT studies predict bond cleavage at the sulfonamide group (ΔE=4.98\Delta E=4.98 eV) under UV irradiation .

Lipophilicity and Solubility

Log Koctanol waterK_{\text{octanol water}} values influence reactivity and bioavailability:

CompoundLog Koct waterK_{\text{oct water}}ImplicationSource
Sulfadimethoxine (HSDM)0.80Moderate membrane permeability
NaSDM0.84Enhanced water solubility
AgSDM0.85Balanced biodistribution

Scientific Research Applications

Veterinary Applications

  • Infectious Diseases :
    • Coccidiosis : Sulfadimethoxine is the only FDA-approved treatment for intestinal coccidiosis in cats and dogs .
    • Bacterial Infections : It is commonly prescribed for skin and soft tissue infections caused by Staphylococcus aureus and Escherichia coli in dogs .
    • Respiratory Diseases : Used in cattle for treating bovine respiratory disease complex (shipping fever) and pneumonia caused by Pasteurella spp. .
  • Poultry and Aquaculture :
    • Effective in preventing fowl cholera and coccidiosis in poultry .
    • Utilized in aquaculture for treating furunculosis in salmon and trout .
  • Dosage Forms :
    • Available as soluble powder formulations for administration via drinking water or direct injection .

Pharmacokinetics

Pharmacokinetic studies indicate that sulfadimethoxine has a prolonged absorption phase when administered orally, with peak plasma concentrations occurring several hours post-administration. For instance, studies on goats showed that sulfadimethoxine reached peak levels at approximately 5.6 hours after oral dosing, with significant bioavailability .

Research Findings and Case Studies

Several studies have documented the efficacy of sulfadimethoxine across various applications:

  • Antimicrobial Properties : A study demonstrated that sulfadimethoxine derivatives exhibited enhanced antibacterial activity against methicillin-resistant strains of Staphylococcus aureus, suggesting potential for developing new therapeutic agents .
  • Metal Complexes : Research into silver complexes of sulfadimethoxine revealed moderate antifungal activity against yeasts such as Candida albicans, indicating that metal coordination can enhance its bioactivity .
  • Clinical Efficacy : A case study involving dairy cattle reported successful outcomes in treating shipping fever complex with sulfadimethoxine, highlighting its role in managing respiratory infections effectively .

Comparative Efficacy Table

Application AreaSpecific Use CasesEfficacy Evidence
Companion AnimalsTreatment of coccidiosis, skin infectionsFDA-approved; widely prescribed
LivestockBovine respiratory disease, calf diphtheriaDocumented success in clinical settings
PoultryPrevention of fowl cholera and coccidiosisProven effectiveness in large-scale trials
AquacultureTreatment for furunculosis in fishEffective against specific pathogens

Mechanism of Action

Sulfadimethoxine sodium exerts its effects by inhibiting the bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid from para-aminobenzoic acid. By competitively inhibiting this enzyme, sulfadimethoxine sodium prevents the synthesis of folic acid, which is necessary for bacterial DNA and RNA production . This inhibition leads to a bacteriostatic effect, preventing the growth and multiplication of bacteria .

Comparison with Similar Compounds

Sulfadimethoxine sodium is similar to other sulfonamide antibiotics, such as sulfadiazine and sulfamethoxazole. it has a longer half-life and is more effective against certain bacterial strains . Some similar compounds include:

Sulfadimethoxine sodium’s unique properties, such as its long half-life and broad-spectrum activity, make it a valuable antibiotic in both human and veterinary medicine.

Biological Activity

Sulfadimethoxine sodium salt is a sulfonamide antibiotic primarily used in veterinary medicine and occasionally in human medicine. Its biological activity stems from its ability to inhibit bacterial synthesis of folic acid, which is essential for bacterial growth and reproduction. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy against various pathogens, and relevant case studies.

  • Chemical Formula: C₁₂H₁₃N₄NaO₄S
  • Molecular Weight: 332.31 g/mol
  • CAS Number: 1037-50-9
  • IUPAC Name: Sodium 4-{[(2,6-dimethoxypyrimidin-4-yl)azanidyl]sulfonyl}aniline

This compound acts as a competitive inhibitor of the enzyme dihydropteroate synthase, which is involved in the biosynthesis of folate in bacteria. By mimicking para-aminobenzoic acid (PABA), it prevents the incorporation of PABA into folic acid, leading to impaired nucleic acid synthesis and ultimately bacterial cell death .

Efficacy Against Pathogens

Sulfadimethoxine has demonstrated effectiveness against a range of bacterial infections, including:

  • Respiratory Infections: Effective against pathogens such as Streptococcus pneumoniae and Haemophilus influenzae.
  • Urinary Tract Infections: Commonly used to treat infections caused by Escherichia coli and other gram-negative bacteria.
  • Enteric Infections: Active against Salmonella and Shigella species.

Pharmacokinetics

The pharmacokinetics of this compound reveal important details about its absorption, distribution, metabolism, and excretion:

PropertyValue
Water Solubility1.72 mg/mL
Bioavailability1
Half-lifeApproximately 12 hours
Peak Plasma Concentration25 µg/mL

Case Studies and Research Findings

  • Veterinary Applications:
    A study indicated that sulfadimethoxine is widely used in veterinary medicine for treating infections in livestock. Its application has been associated with significant reductions in morbidity and mortality rates among treated animals .
  • Biodegradation Studies:
    Research has shown that sulfadimethoxine can be biodegraded by specific microbial strains. One study reported a 52% reduction in sulfadimethoxine concentration through biological action in an immobilized cell system, highlighting its potential environmental impact .
  • Clinical Efficacy:
    In a clinical setting in Russia, sulfadimethoxine has been effectively used for over 35 years to treat various infections in humans, including pediatric cases, demonstrating its broad spectrum of activity and safety profile .

Safety and Side Effects

While this compound is generally considered safe when used appropriately, it can cause side effects such as:

  • Allergic reactions (e.g., skin rashes)
  • Gastrointestinal disturbances (e.g., nausea, vomiting)
  • Potential for crystalluria if not adequately hydrated during treatment.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity of sulfadimethoxine sodium salt in experimental samples?

  • Methodological Answer : Utilize spectroscopic techniques such as nuclear magnetic resonance (NMR) for structural elucidation and high-performance liquid chromatography (HPLC) for purity assessment. Cross-reference with certified reference standards (CAS: 1037-50-9) to validate molecular weight (332.31 g/mol) and formula (C₁₂H₁₃N₄NaO₄S). Ensure consistency with pharmacopeial monographs for sulfonamide derivatives .

Q. What are the optimal storage conditions for this compound to ensure stability?

  • Methodological Answer : Store lyophilized powder at -20°C for up to 3 years or in solvent (e.g., DMSO) at -80°C for 1 year . Avoid repeated freeze-thaw cycles to prevent degradation. Document storage conditions in metadata to ensure reproducibility .

Q. How should researchers prepare stock solutions for in vitro antimicrobial assays?

  • Methodological Answer : Dissolve the compound in sterile dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. Validate solubility via spectrophotometric analysis (e.g., UV-Vis at λmax specific to sulfonamides). Use serial dilutions in culture media to test dose-dependent effects .

Q. What are the primary research applications of this compound?

  • Methodological Answer : Investigate its efficacy as a sulfonamide antibiotic against Gram-positive and Gram-negative bacteria in models of respiratory, urinary tract, and soft tissue infections. Compare its pharmacokinetics with other sulfonamides, such as sulfamethoxazole, to assess competitive inhibition of dihydropteroate synthase .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for this compound to improve yield?

  • Methodological Answer : Explore microwave-assisted synthesis to reduce reaction time and enhance purity. Monitor intermediates via thin-layer chromatography (TLC) and characterize crystallized products using X-ray diffraction (XRD). Reference patents for sodium salt preparation (e.g., USP 35–NF 30 guidelines for sulfonamide derivatives) .

Q. What analytical methods resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer : Perform accelerated stability studies across pH 2–9 using buffer systems. Quantify degradation products via LC-MS/MS and correlate with thermodynamic parameters (e.g., Arrhenius plots). Validate methods against pharmacopeial standards for loss on drying (<1% w/w) .

Q. How to design experiments assessing bacterial resistance mechanisms against sulfadimethoxine?

  • Methodological Answer : Conduct whole-genome sequencing of resistant bacterial strains to identify mutations in folP (dihydropteroate synthase gene). Pair with enzyme inhibition assays using purified FolP and compare IC₅₀ values with wild-type strains. Include positive controls (e.g., sulfamethoxazole) to contextualize resistance profiles .

Q. What strategies mitigate batch-to-batch variability in preclinical studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles by defining critical quality attributes (CQAs) such as particle size, polymorphism, and residual solvents. Use design of experiments (DoE) to optimize synthesis and purification parameters. Document all steps rigorously to meet ICH Q11 guidelines .

Q. How to validate this compound quantification in complex biological matrices?

  • Methodological Answer : Develop a validated LC-MS/MS method with isotopically labeled internal standards (e.g., sulfadimethoxine-d₆). Assess matrix effects via post-column infusion and validate accuracy (85–115%), precision (RSD <15%), and recovery (>90%) in plasma/tissue homogenates .

Q. Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported antimicrobial efficacy across studies?

  • Methodological Answer : Standardize testing conditions (e.g., Mueller-Hinton agar, 35°C incubation) per CLSI guidelines. Perform meta-analyses to identify confounding variables (e.g., inoculum size, serum protein binding). Replicate experiments in independent labs using identical batches to isolate batch-specific effects .

Q. What steps ensure reproducibility in pharmacokinetic studies?

  • Methodological Answer : Publish detailed protocols for animal dosing (e.g., IV bolus vs. oral gavage), sample collection intervals, and bioanalytical methods. Share raw data and statistical code in supplementary materials. Adhere to ARRIVE guidelines for preclinical reporting .

Properties

CAS No.

1037-50-9

Molecular Formula

C12H14N4NaO4S

Molecular Weight

333.32 g/mol

IUPAC Name

sodium;(4-aminophenyl)sulfonyl-(2,6-dimethoxypyrimidin-4-yl)azanide

InChI

InChI=1S/C12H14N4O4S.Na/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9;/h3-7H,13H2,1-2H3,(H,14,15,16);

InChI Key

QMKDRDOUCFKMHP-UHFFFAOYSA-N

SMILES

COC1=NC(=NC(=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N)OC.[Na+]

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC.[Na]

Key on ui other cas no.

1037-50-9

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.